![molecular formula C15H16N2O3 B3011037 2-(2-Phenoxyethoxy)benzohydrazide CAS No. 380335-33-1](/img/structure/B3011037.png)
2-(2-Phenoxyethoxy)benzohydrazide
Overview
Description
2-(2-Phenoxyethoxy)benzohydrazide is a compound with the CAS Number: 380335-33-1 . It has a molecular weight of 272.3 and is typically in the form of a powder . The IUPAC name for this compound is 2-(2-phenoxyethoxy)benzohydrazide .
Molecular Structure Analysis
The molecule contains a total of 50 bonds. There are 30 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 N hydrazine, and 2 ethers (aromatic) .Scientific Research Applications
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Antibacterial and Antifungal Activities
Antiviral Potential
Neurological Effects
Antiparasitic Properties
Antitumor Activity
Analytical Applications
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Benzohydrazides, a class of compounds to which 2-(2-phenoxyethoxy)benzohydrazide belongs, have been reported to exhibit diverse biological properties, including anti-bacterial, anti-fungal, anti-convulsant, anti-cancer, and anti-tubercular activities . These activities suggest that benzohydrazides may interact with a variety of biological targets.
Mode of Action
Benzohydrazides are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Given the broad range of biological activities associated with benzohydrazides , it is likely that multiple pathways are impacted.
Result of Action
Benzohydrazides have been reported to exhibit anti-bacterial, anti-fungal, anti-convulsant, anti-cancer, and anti-tubercular activities , suggesting that they may induce a range of molecular and cellular changes.
properties
IUPAC Name |
2-(2-phenoxyethoxy)benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c16-17-15(18)13-8-4-5-9-14(13)20-11-10-19-12-6-2-1-3-7-12/h1-9H,10-11,16H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEWOGLCORMRHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328094 | |
Record name | 2-(2-phenoxyethoxy)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701328094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49673797 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-Phenoxyethoxy)benzohydrazide | |
CAS RN |
380335-33-1 | |
Record name | 2-(2-phenoxyethoxy)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701328094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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